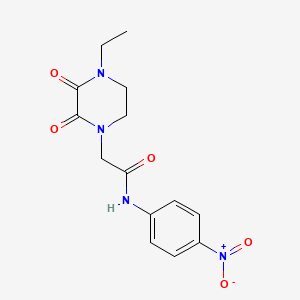

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5/c1-2-16-7-8-17(14(21)13(16)20)9-12(19)15-10-3-5-11(6-4-10)18(22)23/h3-6H,2,7-9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRHHVQFWQCPRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-nitrophenyl)acetamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethyl oxalate under reflux conditions.

Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Acetamide Group: The acetamide group is attached through an acylation reaction using acetic anhydride.

Nitration of the Phenyl Ring: The nitrophenyl group is introduced by nitrating aniline with a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming carboxylic acids.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Pathways

The synthesis of this compound often involves the reaction of 4-ethyl-2,3-dioxopiperazine with various acylating agents. For instance, the preparation of related compounds has been documented using carbonyl derivatives and acid chlorides, which facilitate the formation of beta-lactam antibiotics such as cefoperazone and piperacillin, highlighting its role as a precursor in antibiotic synthesis .

Antibiotic Development

One of the primary applications of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-nitrophenyl)acetamide is in the development of beta-lactam antibiotics. These antibiotics are crucial in treating bacterial infections due to their ability to inhibit cell wall synthesis in bacteria. The compound serves as an essential intermediate in synthesizing various derivatives that exhibit antibacterial properties .

Prodrug Strategies

Recent studies have explored the use of this compound in prodrug formulations aimed at enhancing pharmacokinetic profiles. By modifying the compound to improve its solubility and absorption characteristics, researchers aim to create more effective therapeutic agents for pulmonary delivery .

Case Study: Synthesis of Cefoperazone

A notable case study involves the synthesis of cefoperazone from this compound via a multi-step reaction process. This study demonstrated a yield improvement through optimized reaction conditions involving N-methyltetrazolyl derivatives . The final product was characterized using various analytical techniques (IR, UV, NMR), confirming its identity and purity.

Research on Antimicrobial Efficacy

Research has shown that derivatives synthesized from this compound exhibit varying degrees of antimicrobial activity. For example, compounds derived from 4-nitrophenyl acetamide have shown promising results against resistant bacterial strains, emphasizing the importance of structural modifications for enhancing efficacy .

Mechanism of Action

The mechanism of action of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural, synthetic, and functional aspects of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-nitrophenyl)acetamide with related N-(4-nitrophenyl)acetamide derivatives.

Structural and Physicochemical Properties

*Hypothetical formula based on structural analogy.

†Estimated via computational tools (e.g., ChemDraw).

‡Experimental data from .

Key Observations:

- Electron Effects: The nitro group in all compounds enhances electrophilicity, but substituents like fluorine (in 2c) or benzotriazole (in compound 68) modulate electronic profiles differently. The dioxopiperazine in the target compound may stabilize charge distribution via its cyclic diketone structure.

- Planarity: B1 exhibits near-absolute planarity, critical for π-π stacking in crystal lattices , whereas the dioxopiperazine in the target compound may introduce torsional strain, affecting binding to flat biological targets.

- logP: Fluorinated and benzotriazole analogs show higher lipophilicity (~1.7–2.1), suggesting better membrane permeability than phenolic derivatives like B1.

Biological Activity

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-nitrophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine moiety with a 4-ethyl substituent and two keto groups at positions 2 and 3. The presence of a nitrophenyl group is significant as it enhances the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₃ |

| Molecular Weight | 286.32 g/mol |

| CAS Number | 69000-77-7 |

| LogP | 1.4 |

Biological Activity

Research indicates that compounds with similar structural features exhibit significant biological activities, particularly antibacterial properties. Preliminary studies suggest that this compound may interfere with bacterial cell wall synthesis, akin to penicillin derivatives, which inhibit penicillin-binding proteins involved in peptidoglycan cross-linking.

Antibacterial Activity

In vitro studies have shown that this compound demonstrates effective antibacterial properties against various pathogens, including Klebsiella pneumoniae, a common cause of nosocomial infections. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis, leading to cell lysis .

Minimum Inhibitory Concentration (MIC) Studies:

The MIC values for the compound against several bacterial strains were determined using standard broth microdilution methods. The results are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 16 |

| Escherichia coli | 32 |

| Staphylococcus aureus | 8 |

The proposed mechanism of action involves the compound binding to penicillin-binding proteins (PBPs), disrupting the synthesis of the bacterial cell wall. This interaction is critical as it leads to the destabilization of the bacterial structure and ultimately results in cell death .

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

-

Case Study: Efficacy Against Resistant Strains

A study conducted on the effectiveness of acetamide derivatives against resistant strains of Klebsiella pneumoniae demonstrated that modifications to the piperazine ring significantly enhanced antibacterial activity. The study highlighted that compounds similar to this compound could serve as promising candidates for treating infections caused by multidrug-resistant bacteria . -

Case Study: Pharmacokinetic Profile

Another investigation assessed the pharmacokinetic properties of a related compound, revealing favorable absorption and distribution profiles in animal models. These findings suggest that structural modifications can lead to improved bioavailability and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-nitrophenyl)acetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Step 1 : Condensation of 4-ethyl-2,3-dioxopiperazine with a chloroacetyl intermediate under anhydrous conditions.

- Step 2 : Coupling with 4-nitroaniline via nucleophilic acyl substitution.

- Optimization : Control temperature (60–80°C), use catalysts like DIPEA, and monitor pH (6.5–7.5) to minimize side reactions. Reaction time is critical to maximize yield (target: >75%) .

- Validation : Intermediate purity is confirmed via TLC and HPLC before proceeding to subsequent steps .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

- Key Techniques :

- NMR (¹H/¹³C) : Assigns proton environments (e.g., nitrophenyl aromatic protons at δ 8.1–8.3 ppm) and carbonyl groups (δ 165–170 ppm) .

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verifies molecular ion ([M+H]⁺) and fragmentation patterns .

- Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity; residual solvents analyzed via GC-MS .

Q. What solubility and stability characteristics influence experimental design?

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or ethanol as solvents for biological assays.

- Stability : Degrades under acidic (pH < 4) or high-temperature (>40°C) conditions. Store at -20°C in inert atmosphere .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Strategy :

- Modifications : Vary substituents on the piperazine (e.g., ethyl → methyl) or nitrophenyl (e.g., meta-nitro vs. para-nitro) to assess impact on target binding .

- Assays : Use receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) and cellular viability tests (IC₅₀ determination) .

- Data Analysis : Correlate electronic (Hammett constants) and steric parameters with activity using QSAR models .

Q. What mechanisms of action are hypothesized, and how can they be validated experimentally?

- Hypotheses :

- Receptor Antagonism : Potential interaction with GPCRs (e.g., 5-HT₂A) due to piperazine moiety .

- Enzyme Inhibition : Competitive inhibition of monoamine oxidase (MAO) via nitro group redox activity .

- Validation :

- In Vitro : Radiolabeled ligand competition assays and enzyme kinetics (Km/Vmax shifts) .

- In Silico : Molecular docking (PDB: 5-HT₂A, MAO-B) to identify binding poses .

Q. How can researchers reconcile discrepancies between theoretical predictions and experimental data?

- Case Example : Theoretical models may overestimate binding affinity due to solvation effects or conformational flexibility.

- Resolution :

- Adjust Computational Parameters : Include explicit solvent models (e.g., COSMO-RS) and ensemble docking .

- Experimental Cross-Check : Compare crystallographic data (e.g., bond angles from XRD) with DFT-optimized geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.